molecular formula C20H27NO2 B10859445 Bimethoxycaine CAS No. 47302-54-5

Bimethoxycaine

Cat. No.: B10859445
CAS No.: 47302-54-5
M. Wt: 313.4 g/mol
InChI Key: SKVZMKWCURTNKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIMETHOXYCAINE involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of specific aromatic compounds with alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: BIMETHOXYCAINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

BIMETHOXYCAINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BIMETHOXYCAINE involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and pharmacological properties. Its versatility in various scientific applications sets it apart from other similar compounds.

Properties

CAS No.

47302-54-5

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine

InChI

InChI=1S/C20H27NO2/c1-15(13-17-9-5-7-11-19(17)22-3)21-16(2)14-18-10-6-8-12-20(18)23-4/h5-12,15-16,21H,13-14H2,1-4H3

InChI Key

SKVZMKWCURTNKK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1OC)NC(C)CC2=CC=CC=C2OC

Origin of Product

United States

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